molecular formula C18H20N2 B3178549 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- CAS No. 634180-49-7

1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-

Numéro de catalogue: B3178549
Numéro CAS: 634180-49-7
Poids moléculaire: 264.4 g/mol
Clé InChI: NDHNLLQPMVDMRO-QZTJIDSGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Asymmetric Henry Reaction

One of the most prominent applications of 1,1'-Biisoquinoline is as a catalyst in the Henry reaction , which involves the addition of nitroalkanes to carbonyl compounds. Research indicates that chiral derivatives of 1,1'-Biisoquinoline can achieve high enantioselectivity in this reaction. For instance, a study demonstrated that C1-symmetric 1,2-bisisoquinolines catalyze the reaction efficiently, yielding β-nitro alcohols with enantiomeric excesses (ee) up to 92% under mild conditions .

Table 1: Summary of Catalytic Performance in Henry Reaction

Catalyst TypeEnantiomeric Excess (%)Reaction ConditionsYield (%)
C1-1,2-bisisoquinolineUp to 92Mild conditionsUp to 99
C2-symmetric variantsLower than C1Similar conditionsModerate yields

Organocatalysis

In addition to metal-catalyzed reactions, bisisoquinolines have been explored as organocatalysts . Their unique structure allows them to facilitate reactions without the need for metal catalysts. The efficiency of these compounds in promoting reactions such as the Michael addition has been well documented .

Synthesis and Derivatives

The synthesis of 1,1'-Biisoquinoline has been optimized over the years. Recent advancements include improved methods for generating this compound from readily available precursors through various coupling reactions. For example, Ullmann coupling techniques have been employed to synthesize substituted derivatives with enhanced catalytic properties .

Table 2: Synthesis Methods for 1,1'-Biisoquinoline Derivatives

MethodDescriptionYield (%)
Ullmann CouplingCoupling of halogenated isoquinolinesUp to 81
Diastereomeric Salt FormationUsing chiral acids for resolutionHigh yields
Ionic Liquid Mediated SynthesisEnvironmentally friendly approachModerate yields

Case Study 1: Enantioselective Synthesis

In a notable study by Yao et al., the use of C1-1,2-bisisoquinoline as a catalyst in the asymmetric Henry reaction was investigated. The results showed that this catalyst not only provided high yields but also maintained excellent enantioselectivity across various substrates . This study underscores the potential for these compounds in developing sustainable synthetic methodologies.

Case Study 2: Antitumor Activity

Another area of research has focused on the antitumor properties of biisoquinoline derivatives. A study explored cis-dichloridoplatinum(II) complexes formed with these compounds and reported promising antitumor activity against various cancer cell lines. This highlights their potential application in medicinal chemistry .

Mécanisme D'action

Activité Biologique

1,1'-Biisoquinoline and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline , particularly in its (1R,1'R) form, has been investigated for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, catalytic properties, and pharmacological effects.

Chemical Structure and Synthesis

The structure of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline features a bicyclic framework that contributes to its unique reactivity and biological properties. The synthesis of this compound has been optimized through various methods:

  • Improved Synthesis : Recent studies have reported enhanced synthetic routes that yield high purity and enantiomeric resolution of the compound .
  • Catalytic Applications : The compound has been utilized as a catalyst in asymmetric reactions such as the Henry reaction. Its chiral derivatives have shown significant catalytic efficiency with yields exceeding 95% .

Biological Activity

The biological activity of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline has been explored in several domains:

Antimicrobial Properties

Research indicates that biisoquinoline derivatives exhibit antimicrobial activity against various pathogens. The octahydro derivative has shown promising results in inhibiting bacterial growth.

Anticancer Activity

Studies have demonstrated that compounds related to biisoquinolines possess anticancer properties. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways .

Neuroprotective Effects

The neuroprotective potential of biisoquinolines is another area of interest. Investigations into their effects on neuronal cells suggest that they may help mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological efficacy of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline:

  • Study 1 : A study demonstrated that this compound exhibits significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of apoptosis-related proteins .
  • Study 2 : Another research effort focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations achieved at low micromolar concentrations .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction in oxidative stress
Catalytic EfficiencyYields > 95% in asymmetric reactions

Propriétés

IUPAC Name

(1R)-1-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHNLLQPMVDMRO-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)[C@H]3C4=CC=CC=C4CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460596
Record name 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634180-49-7
Record name 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 2
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 3
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 4
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 5
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Reactant of Route 6
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.